molecular formula C9H22BF4P B3430932 Di-tert-butyl(methyl)phosphonium tetrafluoroborate CAS No. 870777-30-3

Di-tert-butyl(methyl)phosphonium tetrafluoroborate

Cat. No.: B3430932
CAS No.: 870777-30-3
M. Wt: 248.05 g/mol
InChI Key: BRDLRXCAHKUWJS-UHFFFAOYSA-O
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Description

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a chemical compound with the empirical formula C9H22BF4P. It is a phosphonium salt that finds applications in various chemical reactions and research fields. This compound is known for its role as a precursor in the synthesis of nantenine analogs and its use in palladium-catalyzed borylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl(methyl)phosphonium tetrafluoroborate can be synthesized through the reaction of di-tert-butyl(methyl)phosphine with tetrafluoroboric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(methyl)phosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butyl(methyl)phosphonium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl(methyl)phosphonium tetrafluoroborate involves its interaction with molecular targets such as receptors and enzymes. In the case of nantenine analogs, the compound acts as a precursor that binds to the 5-HT2B receptor, influencing its activity. The palladium-catalyzed borylation reactions involve the formation of a palladium complex with the phosphonium salt, facilitating the transfer of boron to the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is unique due to its specific combination of tert-butyl and methyl groups, which confer distinct reactivity and stability. Its role as a precursor in the synthesis of nantenine analogs and its use in palladium-catalyzed borylation reactions highlight its versatility and importance in various research fields .

Properties

IUPAC Name

ditert-butyl(methyl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDLRXCAHKUWJS-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-30-3, 479094-62-7
Record name Di-tert-butyl(methyl)phosphonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Di-tert-butyl(methyl)phosphonium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyl(methyl)phosphonium tetrafluoroborate
Reactant of Route 2
Di-tert-butyl(methyl)phosphonium tetrafluoroborate
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Di-tert-butyl(methyl)phosphonium tetrafluoroborate
Reactant of Route 4
Di-tert-butyl(methyl)phosphonium tetrafluoroborate
Reactant of Route 5
Di-tert-butyl(methyl)phosphonium tetrafluoroborate
Reactant of Route 6
Di-tert-butyl(methyl)phosphonium tetrafluoroborate

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